Dimethyl 2-(hex-3-en-3-yl)butanedioate
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Overview
Description
Dimethyl 2-(hex-3-en-3-yl)butanedioate is an organic compound with a unique structure that includes a butanedioate backbone and a hex-3-en-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(hex-3-en-3-yl)butanedioate typically involves esterification reactions. One common method is the reaction of hex-3-en-3-yl alcohol with dimethyl butanedioate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(hex-3-en-3-yl)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The hex-3-en-3-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, various substituted esters or other derivatives can be formed.
Scientific Research Applications
Dimethyl 2-(hex-3-en-3-yl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(hex-3-en-3-yl)butanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The hex-3-en-3-yl group can also interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: A similar ester with a simpler structure.
Dimethyl 2,3-dimethylbutanedioate: Another ester with additional methyl groups.
Dimethyl 2-(hex-3-en-3-yl)succinate: A closely related compound with a different backbone.
Uniqueness
Dimethyl 2-(hex-3-en-3-yl)butanedioate is unique due to its specific structure, which combines a butanedioate backbone with a hex-3-en-3-yl substituent. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
921200-47-7 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dimethyl 2-hex-3-en-3-ylbutanedioate |
InChI |
InChI=1S/C12H20O4/c1-5-7-9(6-2)10(12(14)16-4)8-11(13)15-3/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
NHLZCPHMRCPUKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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